2-Chloro-1-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]ethanone;hydrochloride
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Overview
Description
Its unique structure allows for diverse uses, including drug development, organic synthesis, and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]ethanone;hydrochloride typically involves the reaction of 2-chloroethanone with 4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a base to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]ethanone;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, resulting in the formation of various oxidation states and reduced forms.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous solutions, leading to the formation of corresponding hydrolysis products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide and reducing agents like sodium borohydride are commonly used. The reactions are conducted under controlled temperatures and pH conditions.
Hydrolysis: Acidic or basic aqueous solutions are used to facilitate hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions yield various substituted derivatives, while oxidation and reduction reactions produce different oxidation states and reduced forms of the compound .
Scientific Research Applications
2-Chloro-1-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]ethanone;hydrochloride has several scientific research applications, including:
Drug Development: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block in organic synthesis, enabling the creation of complex molecules for research and industrial purposes.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological systems and pathways.
Industrial Applications: The compound is utilized in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of various enzymes, receptors, and other proteins, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(4-methylphenyl)-1-propanone: An intermediate for the synthesis of stimulant drugs.
Indole Derivatives: Compounds with diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
2-Chloro-1-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]ethanone;hydrochloride is unique due to its specific structure, which allows for a wide range of applications in drug development, organic synthesis, and biological studies. Its versatility and potential for modification make it a valuable compound in scientific research.
Properties
IUPAC Name |
2-chloro-1-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN4O.ClH/c1-10(2)14-16-11(3)8-12(17-14)18-4-6-19(7-5-18)13(20)9-15;/h8,10H,4-7,9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUOEGJEMUCQIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(C)C)N2CCN(CC2)C(=O)CCl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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